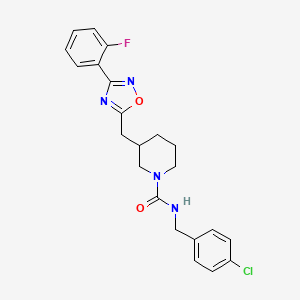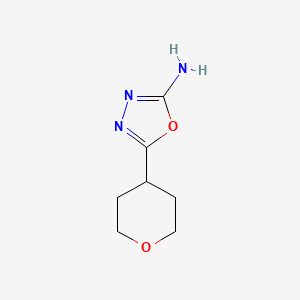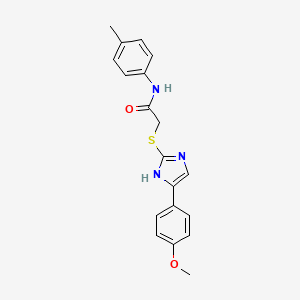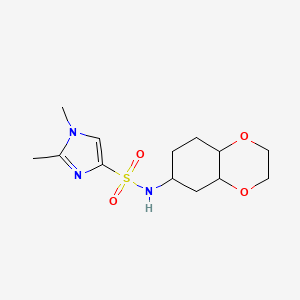
3-(Difluoromethoxy)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and fluorine substituents on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-hydroxy-2-fluorobenzaldehyde with difluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-2-fluorobenzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 3-(Difluoromethoxy)-2-fluorobenzoic acid.
Reduction: 3-(Difluoromethoxy)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-2-fluorobenzaldehyde: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
3-(Difluoromethoxy)-4-fluorobenzaldehyde: Similar structure but with the fluorine substituent at a different position on the benzaldehyde ring.
Uniqueness
3-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to the specific positioning of the difluoromethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVUAXKEQGPEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)



![4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2900262.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2900267.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)




![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)
